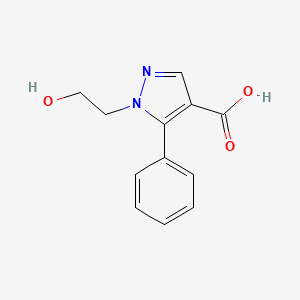

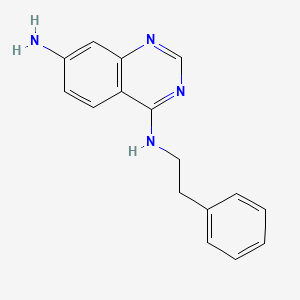

N4-(2-phenylethyl)quinazoline-4,7-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives, such as “N4-(2-phenylethyl)quinazoline-4,7-diamine”, has been a topic of interest in medicinal chemistry . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .

Molecular Structure Analysis

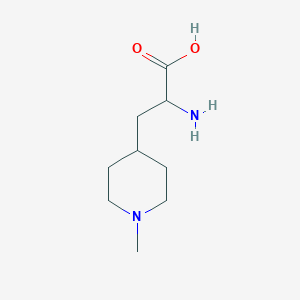

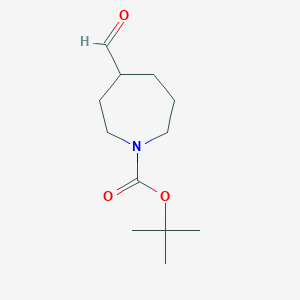

The molecular structure of “N4-(2-phenylethyl)quinazoline-4,7-diamine” consists of a quinazoline moiety, which is a well-known heterocyclic compound having the chemical formula C8H6N2 . Quinazoline is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .

Aplicaciones Científicas De Investigación

Anticancer Research

Quinazoline derivatives have been extensively studied for their potential anticancer properties. The structural optimization of these compounds, including modifications to the quinazoline core and substitutions at various positions, has led to the discovery of molecules with significant inhibitory effects on cancer cell lines .

Antibacterial Activity

The antibacterial activity of quinazoline derivatives has been explored through the synthesis of various analogs. Studies have shown that certain modifications to the quinazoline structure can enhance antibacterial efficacy against different bacterial strains .

Antioxidant Properties

Quinazolinones, a class closely related to quinazolines, exhibit diverse pharmacological activities, including antioxidant properties. The antioxidant potential of these compounds is of interest in the prevention and treatment of oxidative stress-related diseases .

Inhibition of Multisubunit Membrane Proteins

Some quinazoline derivatives have been identified as potent inhibitors of multisubunit membrane proteins, which play crucial roles in various biological processes and could be targets for therapeutic intervention .

Synthesis and Bioactivity Research

The synthesis of quinazoline derivatives is a field of active research due to their significant biological activities. Advances in synthetic methods have facilitated the exploration of their bioactivities in various contexts .

Mecanismo De Acción

While the specific mechanism of action for “N4-(2-phenylethyl)quinazoline-4,7-diamine” is not detailed in the retrieved sources, quinazoline derivatives have been studied for their potential therapeutic effects in various diseases . For instance, some quinazoline-based compounds have been designed and synthesized as potential therapies against bladder cancers .

Direcciones Futuras

Quinazoline derivatives, such as “N4-(2-phenylethyl)quinazoline-4,7-diamine”, have drawn immense attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests a promising future direction in the field of medicinal chemistry.

Propiedades

IUPAC Name |

4-N-(2-phenylethyl)quinazoline-4,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,17H2,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUMMRMCFWCAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(2-phenylethyl)quinazoline-4,7-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)